AKR1A1 Substrate Preference
In direct head-to-head kinetic analysis using purified recombinant human AKR1A1 (the archetypal mammalian SNO-CoA reductase), SNO-CoA demonstrates a Km of 58 ± 4 μM and Kcat of 959 min⁻¹, compared to a Km of 184 ± 8 μM and Kcat of 948 min⁻¹ for S-nitrosoglutathione (GSNO) [1]. The resulting catalytic efficiency (Kcat/Km) is approximately 16.5 min⁻¹μM⁻¹ for SNO-CoA versus 5.2 min⁻¹μM⁻¹ for GSNO, representing an ~3.2-fold preference for the SNO-CoA substrate. This quantitative preference is driven by stronger binding (lower Km) rather than faster turnover, and is mediated by a specific lysine residue (Lys-127) whose mutation to alanine increases Km for SNO-CoA ~8-fold while only minimally affecting GSNO Km [2]. The data establish SNO-CoA as the preferred physiological substrate of AKR1A1.
| Evidence Dimension | Michaelis-Menten kinetic parameters (Km, Kcat, catalytic efficiency) for denitrosylase AKR1A1 |
|---|---|
| Target Compound Data | Km = 58 ± 4 μM; Kcat = 959 min⁻¹; Kcat/Km ≈ 16.5 min⁻¹μM⁻¹ |
| Comparator Or Baseline | S-nitrosoglutathione (GSNO): Km = 184 ± 8 μM; Kcat = 948 min⁻¹; Kcat/Km ≈ 5.2 min⁻¹μM⁻¹ |
| Quantified Difference | ~3.2-fold lower Km (higher apparent affinity); ~3.2-fold higher catalytic efficiency for SNO-CoA |
| Conditions | Purified recombinant human AKR1A1; 100 mM Tris-HCl, pH 7.9; 0.2 mM NADPH as cofactor; assays performed in triplicate; Michaelis-Menten analysis using GraphPad Prism 7 [1] |
Why This Matters
Procurement decisions for S-nitrosylation research must account for the ~3.2-fold higher catalytic efficiency of AKR1A1 toward SNO-CoA versus GSNO; using GSNO will underestimate denitrosylase activity in cell-free and cell-based assays and fail to engage the SNO-CoA-specific binding interface.
- [1] Stomberski CT, Anand P, Venetos NM, et al. AKR1A1 is a novel mammalian S-nitroso-glutathione reductase. J Biol Chem. 2019;294(48):18285-18293. Table 2, Fig. 4. doi:10.1074/jbc.RA119.011067 View Source
- [2] Stomberski CT, Zhou HL, Wang L, van den Akker F, Stamler JS. Molecular recognition of S-nitrosothiol substrate by its cognate protein denitrosylase. J Biol Chem. 2019;294(5):1568-1578. doi:10.1074/jbc.RA118.004947 View Source
